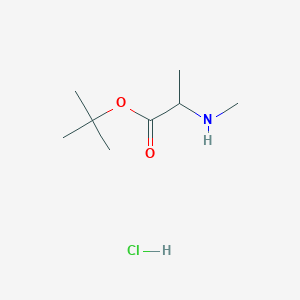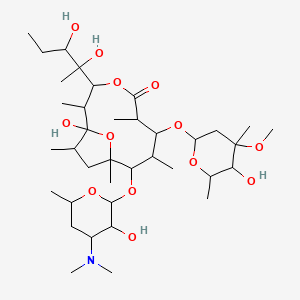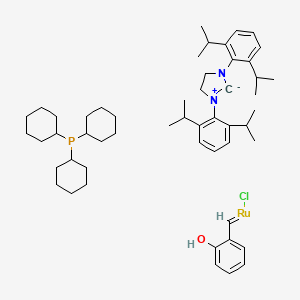
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr: is a complex organometallic compound. It is known for its application in catalysis, particularly in olefin metathesis reactions. The compound features a ruthenium center coordinated with a tricyclohexylphosphine ligand, an imidazolidin-2-ylidene ligand, and a 2-oxobenzylidene ligand. This unique coordination environment imparts the compound with significant stability and reactivity, making it a valuable catalyst in various chemical transformations.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr typically involves the following steps:
Formation of the Imidazolidin-2-ylidene Ligand: The imidazolidin-2-ylidene ligand is synthesized by reacting 1,3-bis(2,6-di-i-propylphenyl)imidazolium chloride with a strong base such as potassium tert-butoxide.
Coordination to Ruthenium: The imidazolidin-2-ylidene ligand is then coordinated to a ruthenium precursor, often ruthenium trichloride, in the presence of tricyclohexylphosphine and 2-oxobenzylidene. This step typically requires an inert atmosphere and elevated temperatures to ensure successful coordination.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Ligands: Large-scale synthesis of the imidazolidin-2-ylidene ligand and tricyclohexylphosphine.
Coordination Reaction: The ligands are then coordinated to ruthenium in large reactors under controlled conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
[1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr: undergoes various types of reactions, including:
Olefin Metathesis: This is the primary reaction catalyzed by this compound. It involves the exchange of alkylidene groups between olefins.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, often facilitated by the ruthenium center.
Substitution Reactions: Ligand substitution reactions can occur, where one ligand is replaced by another.
Common Reagents and Conditions
Reagents: Common reagents include olefins, bases (e.g., potassium tert-butoxide), and oxidizing or reducing agents.
Conditions: Reactions typically require an inert atmosphere (e.g., nitrogen or argon), elevated temperatures, and sometimes the presence of solvents like toluene or dichloromethane.
Major Products
The major products of these reactions depend on the specific substrates used. In olefin metathesis, the products are typically new olefins with exchanged alkylidene groups.
Scientific Research Applications
Chemistry: : The compound is widely used as a catalyst in olefin metathesis, a reaction crucial for the synthesis of polymers, pharmaceuticals, and petrochemicals.
Biology and Medicine: : Research is ongoing into the potential use of this compound in drug synthesis and modification, particularly in the development of new pharmaceuticals.
Industry: : The compound is used in the production of specialty chemicals and materials, including high-performance polymers and advanced materials for electronics.
Mechanism of Action
The mechanism by which [1,3-Bis(2,6-di-i-propylphenyl)imidazolidin-2-ylidene)(tricyclohexylphosphine)-(2-oxobenzylidene)ruthenium(II) chloride LatMet SIPr exerts its catalytic effects involves the following steps:
Activation: The ruthenium center is activated by the coordination of the imidazolidin-2-ylidene ligand, which stabilizes the metal center.
Substrate Coordination: The substrate (e.g., an olefin) coordinates to the ruthenium center.
Metathesis Reaction: The exchange of alkylidene groups occurs, facilitated by the stable coordination environment provided by the ligands.
Product Release: The new olefin product is released, and the catalyst is regenerated for further reactions.
Comparison with Similar Compounds
Similar Compounds
Grubbs Catalysts: These are also ruthenium-based olefin metathesis catalysts but with different ligand environments.
Hoveyda-Grubbs Catalysts: These feature a chelating benzylidene ligand, providing different reactivity and stability profiles.
Uniqueness
Stability: The imidazolidin-2-ylidene ligand provides exceptional stability to the ruthenium center.
Reactivity: The combination of ligands in this compound offers a unique balance of stability and reactivity, making it highly effective in olefin metathesis reactions.
Properties
Molecular Formula |
C52H77ClN2OPRu |
|---|---|
Molecular Weight |
913.7 g/mol |
IUPAC Name |
1,3-bis[2,6-di(propan-2-yl)phenyl]-4,5-dihydro-2H-imidazol-1-ium-2-ide;chloro-[(2-hydroxyphenyl)methylidene]ruthenium;tricyclohexylphosphane |
InChI |
InChI=1S/C27H38N2.C18H33P.C7H6O.ClH.Ru/c1-18(2)22-11-9-12-23(19(3)4)26(22)28-15-16-29(17-28)27-24(20(5)6)13-10-14-25(27)21(7)8;1-4-10-16(11-5-1)19(17-12-6-2-7-13-17)18-14-8-3-9-15-18;1-6-4-2-3-5-7(6)8;;/h9-14,18-21H,15-16H2,1-8H3;16-18H,1-15H2;1-5,8H;1H;/q;;;;+1/p-1 |
InChI Key |
INAUHNWDWTZYGK-UHFFFAOYSA-M |
Canonical SMILES |
CC(C)C1=C(C(=CC=C1)C(C)C)N2CC[N+](=[C-]2)C3=C(C=CC=C3C(C)C)C(C)C.C1CCC(CC1)P(C2CCCCC2)C3CCCCC3.C1=CC=C(C(=C1)C=[Ru]Cl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


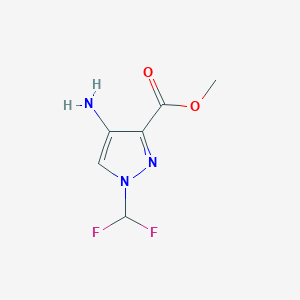
![Ferrocene,1-[(1R)-1-[bis[3,5-bis(trifluoromethyl)phenyl]phosphino]ethyl]-2-[2-(dicyclohexylphosphino)phenyl]-, (1S)-](/img/structure/B12307343.png)
![5-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid](/img/structure/B12307344.png)
![rac-1-[(3aR,6aS)-hexahydrospiro[furo[3,4-b]pyrrole-3,4'-piperidine]-1-yl]ethan-1-one hydrochloride, cis](/img/structure/B12307352.png)
![9,10-Secocholesta-5,7,10(19)-triene-3,25-diol,1-[[(1,1-dimethylethyl)dimethylsilyl]oxy]-, (1a,3b,5Z,7E)-](/img/structure/B12307358.png)
![rac-tert-butyl N-{[(3aR,6aS)-2,2-dioxo-hexahydro-1H-2lambda6-thieno[3,4-c]pyrrol-3a-yl]methyl}carbamate, cis](/img/structure/B12307372.png)
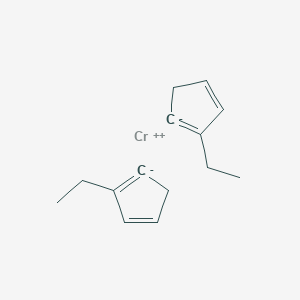
![2-(3',5'-difluoro-[1,1'-biphenyl]-4-yl)-N-ethyltetrahydro-2H-pyran-4-amine](/img/structure/B12307386.png)
![(E)-1-[2,4-dihydroxy-3-[(E)-1-(4-hydroxyphenyl)dec-2-enyl]-6-methoxyphenyl]-3-(4-hydroxyphenyl)prop-2-en-1-one](/img/structure/B12307388.png)
![2-[2-(Trifluoromethoxy)pyridin-4-yl]acetic acid](/img/structure/B12307394.png)
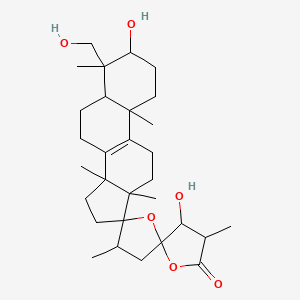
![Dichloro[N-[2-(phenylthio-kappaS)ethyl]-[4-morpholineethanamine-kappaNN1,kappaN1](tricyclohexylphosphine)ruthenium(II)](/img/structure/B12307398.png)
